molecular formula C9H10Br2O2 B117143 1,3-Dibromo-5-(dimethoxymethyl)benzene CAS No. 157866-05-2

1,3-Dibromo-5-(dimethoxymethyl)benzene

Cat. No. B117143
M. Wt: 309.98 g/mol
InChI Key: QONDTXWLYJSIIB-UHFFFAOYSA-N
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Patent
US05294610

Procedure details

A mixture of 13.2 g (50 mmoles) of crude 3,5-dibromobenzaldehyde, 2 mL (50 mmoles) of methanol, and 100 mg of p-toluenesulfonic acid in 100 mL of 2,2-dimethoxypropane was heated to reflux 6 hrs. After cooling, solvent was removed in vacuo to give a brown oil. This was applied on silica gel and washed with 1:20 ethylacetate:hexane mixture. The filtrate was concentrated to orange brown oil of the desired acetal.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=C([CH:7]=[C:8]([Br:10])[CH:9]=1)C=O.CO.C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH3:24][O:25][C:26]([O:29][CH3:30])(C)[CH3:27]>>[Br:1][C:2]1[CH:3]=[C:27]([CH:26]([O:29][CH3:30])[O:25][CH3:24])[CH:7]=[C:8]([Br:10])[CH:9]=1

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=C(C1)Br
Name
Quantity
2 mL
Type
reactant
Smiles
CO
Name
Quantity
100 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
100 mL
Type
reactant
Smiles
COC(C)(C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux 6 hrs
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown oil
WASH
Type
WASH
Details
washed with 1:20 ethylacetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to orange brown oil of the desired acetal

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=C(C1)Br)C(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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